7α-Thio Spironolactone
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7α-Thio Spironolactone involves the thioalkylation of spironolactone. One practical method includes using Hünig’s base to achieve thioalkylation with high yield . The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the stability of the compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the compound. High-performance liquid chromatography (HPLC) is often employed to validate the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 7α-Thio Spironolactone undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol.
Substitution: Thioether and thioester derivatives can be synthesized through substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Alkyl halides and bases such as sodium hydride are commonly employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Thioether and thioester derivatives.
Scientific Research Applications
7α-Thio Spironolactone has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of various organic compounds.
Biology: Studied for its effects on mineralocorticoid and androgen receptors.
Medicine: Investigated for its potential therapeutic effects in treating conditions like hyperaldosteronism and androgen-related disorders.
Industry: Utilized in the development of pharmaceuticals and as a reference standard in analytical chemistry
Mechanism of Action
7α-Thio Spironolactone exerts its effects by acting as an antagonist to mineralocorticoid and androgen receptors. It inhibits the binding of aldosterone to its receptor, thereby reducing sodium reabsorption and increasing potassium retention. This mechanism is crucial in its role as a diuretic and antihypertensive agent . Additionally, it acts as a suicide inhibitor of 17α-hydroxylase, which is involved in steroidogenesis .
Comparison with Similar Compounds
7α-Thiomethylspironolactone: Another active metabolite of spironolactone with similar antimineralocorticoid and antiandrogenic properties.
Canrenone: A major active metabolite of spironolactone, known for its longer half-life and potent effects.
6β-Hydroxy-7α-thiomethylspironolactone: A metabolite with extended terminal half-life and significant therapeutic effects
Uniqueness: 7α-Thio Spironolactone is unique due to its specific thioalkylation, which imparts distinct chemical properties and biological activities. Its role as a minor metabolite with significant pharmacological effects highlights its importance in the therapeutic efficacy of spironolactone .
Properties
CAS No. |
38753-76-6 |
---|---|
Molecular Formula |
C22H30O3S |
Molecular Weight |
374.54 |
Purity |
>95% |
Synonyms |
7-Thio-17-hydroxy-3-oxopregn-4-ene-21-carboxylic acid, g-lactone |
Origin of Product |
United States |
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